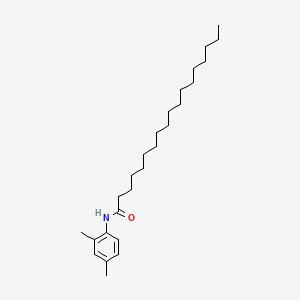
N-Xylylstearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Xylylstearamide: is an organic compound characterized by the presence of a stearamide group attached to a xylyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidation Reaction: N-Xylylstearamide can be synthesized through an amidation reaction between stearic acid and xylylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of xylyl nitrile in the presence of stearic acid. This process requires a hydrogenation catalyst such as palladium on carbon and is carried out under high-pressure hydrogen gas.
Industrial Production Methods
Batch Process: In industrial settings, this compound is often produced using a batch process where the reactants are mixed in a reactor and heated to the desired temperature. The reaction is monitored, and the product is purified through crystallization or distillation.
Continuous Process: A continuous process involves the continuous feeding of reactants into a reactor and the simultaneous removal of the product. This method is efficient for large-scale production and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Xylylstearamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the xylyl or stearamide moieties are replaced with other groups. Halogenation using reagents like bromine or chlorine is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Biology
Medicine
Drug Delivery: This compound is explored as a component in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry
Mechanism of Action
Molecular Targets and Pathways: : N-Xylylstearamide exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Benzylstearamide: Similar in structure but with a benzyl group instead of a xylyl group.
N-Phenylstearamide: Contains a phenyl group in place of the xylyl group.
N-Tolylstearamide: Features a tolyl group instead of a xylyl group.
Uniqueness: : N-Xylylstearamide is unique due to the presence of the xylyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
97552-86-8 |
|---|---|
Molecular Formula |
C26H45NO |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)octadecanamide |
InChI |
InChI=1S/C26H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(28)27-25-21-20-23(2)22-24(25)3/h20-22H,4-19H2,1-3H3,(H,27,28) |
InChI Key |
GBRHGXTWPRAKLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















